6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Overview
Description
6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClN2O2/c9-7-2-5-4(3-10-7)1-6(11-5)8(12)13/h1-3,11H,(H,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 196.59 and its molecular formula is C8H5ClN2O2 .Scientific Research Applications
Heterocyclic Chemistry and Drug Discovery
Heterocyclic compounds, such as pyrrolidine derivatives, are widely utilized in medicinal chemistry for the development of treatments for human diseases. The pyrrolidine ring, for example, is valued for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through pseudorotation. Studies have highlighted bioactive molecules with target selectivity characterized by pyrrolidine rings and their derivatives, pointing towards the utility of such structures in designing new compounds for various biological targets (Li Petri et al., 2021).
Biological and Pharmacological Effects
Compounds with heteroatoms and heterocycles, including pyrimidine derivatives, play significant roles as optical sensors and possess a range of biological and medicinal applications. The flexibility of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes, underscoring their potential in both analytical chemistry and biological research contexts (Jindal & Kaur, 2021).
Structural and Functional Analysis
The structural basis and functions of certain receptor families, like abscisic acid (ABA) receptors PYLs, provide insights into the interaction mechanisms of small molecules with biological systems. These studies elucidate how specific chemical structures, such as those related to 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, can influence biological pathways and regulatory networks within plants, offering perspectives for the design of agrochemicals and plant growth regulators (Zhang et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-5-4(3-10-7)1-6(11-5)8(12)13/h1-3,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFVERBPAPUYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653337 | |
Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-54-1 | |
Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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